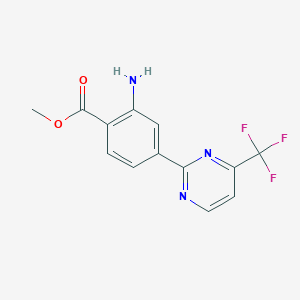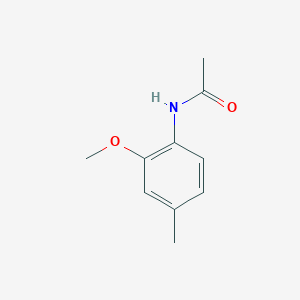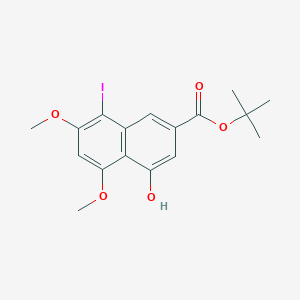
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of benzylamine with two bromoethyl groups, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- typically involves the reaction of benzylamine with 2-bromoethyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion. The nitro and methoxy groups are introduced through nitration and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of new benzylamine derivatives.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of hydroxylated derivatives
Scientific Research Applications
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- involves its interaction with molecular targets through its functional groups. The bromoethyl groups can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-bromoethyl)benzylamine: Similar structure but lacks the methoxy and nitro groups.
N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine: Another related compound with similar reactivity
Uniqueness
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
56537-95-2 |
|---|---|
Molecular Formula |
C12H16Br2N2O3 |
Molecular Weight |
396.07 g/mol |
IUPAC Name |
2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
NROLUUHJEUCRPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



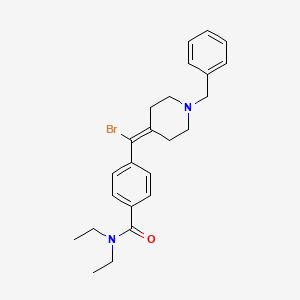
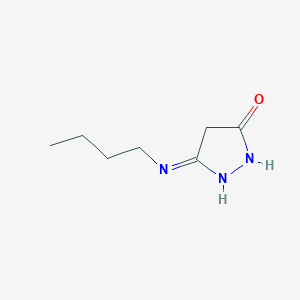


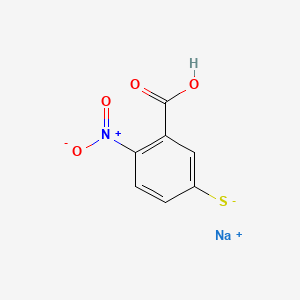
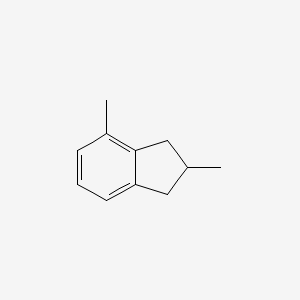

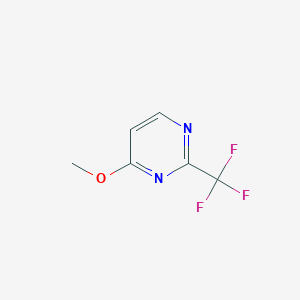
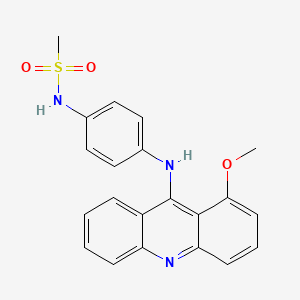
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
